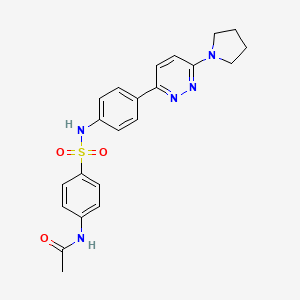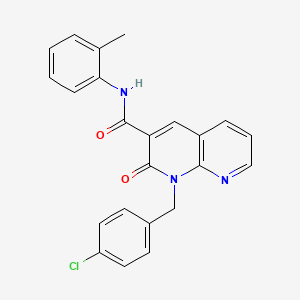![molecular formula C22H20FN3OS B14972407 6-(4-fluorophenyl)-N-(4-isopropylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972407.png)
6-(4-fluorophenyl)-N-(4-isopropylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This class of compounds is known for its diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties . The presence of fluorine and methyl groups in the structure enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps :
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This is achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Fluorophenyl and Methyl Groups: These groups are introduced via nucleophilic substitution reactions using suitable fluorinated and methylated reagents.
Amidation Reaction: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole intermediate with 4-(propan-2-yl)aniline under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiproliferative activity against various cancer cell lines, making it a candidate for anticancer drug development.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and microbial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and signaling pathways involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives
- Benzo[d]imidazo[2,1-b]thiazole derivatives
Uniqueness
6-(4-Fluorophenyl)-3-methyl-N-[4-(propan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of fluorine and methyl groups, which enhance its pharmacokinetic properties and biological activity. This makes it a more potent and selective compound compared to its analogs.
Properties
Molecular Formula |
C22H20FN3OS |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C22H20FN3OS/c1-13(2)15-6-10-18(11-7-15)24-21(27)20-14(3)26-12-19(25-22(26)28-20)16-4-8-17(23)9-5-16/h4-13H,1-3H3,(H,24,27) |
InChI Key |
RSEPTJRNZWCFST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972332.png)
![1-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972339.png)
![5-[(3-Methylbutanoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14972348.png)
![N-(4-ethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972352.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14972369.png)

![N-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972375.png)
![N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B14972387.png)
![ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14972399.png)

![N-(2-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972411.png)
![N-benzyl-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B14972418.png)
